molecular formula C13H19BrN2O2S B1525040 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine CAS No. 1303755-33-0

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

Cat. No.: B1525040
CAS No.: 1303755-33-0
M. Wt: 347.27 g/mol
InChI Key: DZFNKHGMACDNKP-UHFFFAOYSA-N
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Description

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a piperidine derivative featuring a 4-bromobenzenesulfonyl group attached via an ethyl spacer to the piperidine ring. Piperidines are widely studied in medicinal chemistry due to their versatility in receptor interactions, particularly in central nervous system (CNS) and enzyme-targeting therapeutics . This compound is cataloged by CymitQuimica (Ref: 10-F672310) but lacks publicly disclosed biological data .

Properties

IUPAC Name

1-[2-(4-bromophenyl)sulfonylethyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c14-11-3-5-13(6-4-11)19(17,18)9-8-16-7-1-2-12(15)10-16/h3-6,12H,1-2,7-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFNKHGMACDNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCS(=O)(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-bromobenzenesulfonyl group. Its molecular structure can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}BrN1_{1}O2_{2}S1_{1}
  • Molecular Weight : Approximately 303.24 g/mol

Research indicates that this compound acts primarily through modulation of specific receptors in the central nervous system. It has been identified as a dual orexin receptor agonist, which plays a significant role in promoting wakefulness and regulating sleep patterns. This mechanism is particularly relevant for conditions such as narcolepsy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant agonistic activity at orexin receptors (OX1R and OX2R). The structure-activity relationship (SAR) studies reveal that modifications to the sulfonamide group can dramatically affect potency:

CompoundEC50_{50} (nM) at OX1REC50_{50} (nM) at OX2R
1638293
2107235
32424

These values indicate that certain substitutions enhance receptor affinity and efficacy, suggesting pathways for further optimization in drug design .

In Vivo Studies

In vivo studies have confirmed the effectiveness of this compound in animal models. For instance, administration of the compound resulted in increased wakefulness and reduced symptoms associated with sleep disorders. The pharmacokinetic profile shows adequate absorption and distribution, with promising therapeutic indices.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Narcolepsy Treatment : A study involving narcoleptic rats showed that treatment with this compound significantly improved wakefulness compared to control groups.
  • Cognitive Enhancement : Another study indicated improvements in cognitive functions in animal models, suggesting potential applications for cognitive disorders.

Toxicological Profile

Preliminary toxicological assessments indicate low acute toxicity with no significant adverse effects observed at therapeutic doses. However, further studies are required to fully understand the long-term safety profile and potential hepatotoxicity risks associated with higher doses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target: 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine C₁₃H₁₈BrN₂O₂S ~370.26 Ethyl-linked 4-bromobenzenesulfonyl High polarity, moderate lipophilicity
1-(4-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride C₁₁H₁₄BrN₂O₂S·HCl ~377.68 Direct sulfonyl attachment Higher solubility (salt form)
(2S,3S)-N-(1-(2-[1-11C]ethoxy...)piperidin-3-amine C₂₀H₂₂F₃N₅O₂ ~409.42 Ethoxy, trifluoromethyl-triazole High brain uptake (PET imaging)
1-[2-(Thiophen-2-yl)pyrazolo[...]piperidin-3-amine C₁₅H₁₇N₅S 299.40 Thiophene-pyrazolo moiety Aromatic π-π interactions
1-(2-Chlorobenzyl)piperidin-3-amine C₁₂H₁₅ClN₂ ~222.72 Chlorobenzyl group Increased steric bulk
Key Observations:
  • Ethyl Spacer vs. Direct Attachment : The ethyl group in the target compound likely enhances conformational flexibility compared to the direct sulfonyl attachment in its hydrochloride analog . This may optimize binding to deep receptor pockets.
  • Bromine vs. Chlorine/Trifluoromethyl : Bromine’s larger atomic radius increases molecular weight and lipophilicity relative to chlorine (e.g., 1-(2-chlorobenzyl)piperidin-3-amine ) or trifluoromethyl groups (e.g., 1-{[2-(trifluoromethyl)benzene]sulfonyl}piperidin-4-amine ). Bromine’s electronegativity may also enable halogen bonding in target interactions.
  • Sulfonyl Group vs.

Preparation Methods

Synthesis of the 4-Bromophenylpiperidine Core

The first key step in the synthesis is the preparation of the 1-(4-bromophenyl)piperidine intermediate, which serves as the aromatic piperidine scaffold for further functionalization.

Method Overview:

Reaction Steps:

  • Nucleophilic Aromatic Substitution: Bromobenzene reacts with piperidine in the presence of potassium tert-butoxide or sodium tert-amylate in sulfolane under heating to form N-phenylpiperidine. The molar ratio of bromobenzene:piperidine:alkali is approximately 1:1.0–1.1:1.5–2.0.
  • Selective Bromination: The N-phenylpiperidine is then brominated at the para position using NBS or dibromohydantoin in an organic solvent such as acetonitrile or dichloromethane at 15–40 °C with catalytic tetra-n-butyl ammonium tetraphenyl borate. The molar ratio of N-phenylpiperidine to bromination reagent is 1:1.1–1.2.
  • Purification: The crude product is purified by vacuum distillation or recrystallization to yield 1-(4-bromophenyl)piperidine.

This method is advantageous due to its relatively few steps, simple operation, and good yield, providing a reliable route to the brominated piperidine intermediate essential for further sulfonylation and amination steps.

Sulfonylation to Introduce the 4-Bromobenzenesulfonyl Group

The next crucial step involves introducing the 4-bromobenzenesulfonyl moiety onto the ethyl linker attached to the piperidine ring.

Typical Approach:

  • The 1-(4-bromophenyl)piperidine intermediate is reacted with a suitable sulfonyl chloride derivative (e.g., 4-bromobenzenesulfonyl chloride) to form the sulfonamide linkage.
  • This reaction is usually carried out in the presence of a base (such as triethylamine or pyridine) to neutralize the hydrochloric acid generated.
  • Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.
  • Reaction temperatures are typically maintained at 0–25 °C to control the reaction rate and minimize side reactions.

This sulfonylation step is critical to attach the 4-bromobenzenesulfonyl group onto the ethyl chain, which will later be linked to the piperidin-3-amine moiety.

Functionalization of the Piperidine Ring at the 3-Amino Position

The final step involves introducing the amino group at the 3-position of the piperidine ring to yield 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine.

Key Methods:

  • Reduction of Ketone or Nitrile Intermediates:

    • Starting from a piperidin-3-one or nitrile intermediate, catalytic hydrogenation using metals such as palladium, nickel, or platinum oxide can convert these groups to the corresponding amine.
    • This hydrogenation is typically performed under mild conditions (room temperature to moderate heating) using hydrogen gas.
  • Protection and Deprotection Strategies:

    • Protecting groups such as Boc (tert-butoxycarbonyl) are used to protect the amine functionality during intermediate steps.
    • Acidic or basic hydrolysis is employed to remove protecting groups selectively, optimizing yield and purity.
  • Example from Related Chemistry:

    • A method described for preparing similar piperidine amines involves cyclization under acidic conditions, selective ester reduction with sodium borohydride, and subsequent hydrogenation to obtain the primary amine.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Nucleophilic aromatic substitution Bromobenzene + Piperidine, K tert-butoxide, Sulfolane, 150–180 °C 1-(4-bromophenyl)piperidine
2 Bromination NBS or dibromohydantoin, Acetonitrile/DCM, 15–40 °C, catalyst tetra-n-butyl ammonium tetraphenyl borate Brominated piperidine intermediate
3 Sulfonylation 4-Bromobenzenesulfonyl chloride, base (Et3N or pyridine), DCM or THF, 0–25 °C 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidine
4 Amination (reduction) Catalytic hydrogenation (Pd, Ni, PtO2), H2 gas This compound

Research Findings and Notes

  • The use of strong bases with bulky steric hindrance (potassium tert-butoxide or sodium tert-amylate) in sulfolane solvent is essential for efficient nucleophilic aromatic substitution to form the N-phenylpiperidine intermediate with high yield.
  • Bromination under mild conditions with controlled addition of brominating agents and catalytic amounts of tetra-n-butyl ammonium tetraphenyl borate ensures selective para-bromination without over-bromination or side reactions.
  • Protecting group strategies and selective hydrolysis/hydrogenation steps are crucial to maintain the integrity of sensitive functional groups and achieve high optical purity in the final amine product.
  • Purification by recrystallization using solvent mixtures such as dichloromethane and n-heptane improves product purity and yield.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for brominated compounds: use fume hoods, nitrile gloves, and PPE. Waste disposal must comply with EPA regulations for halogenated organics. Acute exposure protocols include eye irrigation (0.9% saline) and skin decontamination (soap/water) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine
Reactant of Route 2
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.